molecular formula C12H15N3 B1469016 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine CAS No. 1312343-74-0

3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

Cat. No.: B1469016
CAS No.: 1312343-74-0
M. Wt: 201.27 g/mol
InChI Key: TYDUIXLKOWFZET-UHFFFAOYSA-N
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Description

3-[2-(2-Methylphenyl)ethyl]-1H-pyrazol-5-amine (CAS: 1312343-74-0, molecular formula: C₁₂H₁₅N₃, molecular weight: 201.27) is a pyrazole derivative characterized by a 2-(2-methylphenyl)ethyl substituent at the 3-position of the pyrazole ring and an amine group at the 5-position.

The synthesis of pyrazole-5-amine derivatives typically involves cyclization reactions using hydrazine derivatives and carbonyl-containing precursors. For example, 3-(4-ethylphenyl)-1H-pyrazol-5-amine (a close analog) was synthesized via a multi-component cyclization reaction under microwave irradiation .

Properties

IUPAC Name

5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-4-2-3-5-10(9)6-7-11-8-12(13)15-14-11/h2-5,8H,6-7H2,1H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDUIXLKOWFZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Reagents

Reaction Conditions

  • Reflux temperature typically ranges from 75 to 85 °C for condensation steps.
  • Cyclization reactions performed at moderate temperatures (40–60 °C).
  • Reaction times vary from 2 to 5 hours depending on scale and reactant purity.
  • Use of inert atmosphere or vacuum distillation for solvent removal.

Stepwise Synthesis Outline

Step Description Reagents/Conditions Yield (%) Notes
1 Condensation of β-ketonitrile with hydrazine to form hydrazone intermediate Ethanol, reflux 2-3 h, water-retaining agent ~85 Formation of hydrazone intermediate confirmed by TLC
2 Cyclization to 5-aminopyrazole THF, Lawesson reagent or equivalent, 50–55 °C overnight, organic base 87–90 Reaction monitored by disappearance of starting material spots on TLC
3 Amino protecting group removal (if applicable) Saturated HCl in ethyl acetate, room temperature overnight 80–86 Yields off-white solid product, purified by filtration and recrystallization

This sequence avoids highly toxic reagents such as phosphorus oxychloride or tetraphosphorus decasulfide, improving safety and scalability.

Mechanistic Insights and Reaction Monitoring

  • The initial nucleophilic attack forms a hydrazone, which is a key intermediate.
  • Cyclization involves nucleophilic attack on the nitrile carbon, forming the pyrazole ring.
  • Reaction progress is effectively monitored by thin-layer chromatography (TLC).
  • Spectroscopic methods (IR, ^1H NMR, ^13C NMR) confirm the formation of intermediates and final products.
  • Single-crystal X-ray crystallography may be used for structural confirmation in advanced studies.

Representative Experimental Data and Yields

Compound Reaction Conditions Yield (%) Physical State Purification Method
Hydrazone intermediate Reflux ethanol, 2-3 h 85 Brown solid Solvent removal under reduced pressure
Cyclized 5-aminopyrazole THF, Lawesson reagent, 50-55 °C, overnight 87–90 Solid Extraction, drying, acid/base wash
Final this compound HCl/ethyl acetate, RT overnight 80–86 Off-white solid Filtration, recrystallization

Advantages and Industrial Relevance

  • The described method offers high yields and good purity .
  • Avoids use of highly toxic reagents, enhancing environmental safety .
  • Suitable for scale-up and industrial production due to mild reaction conditions and manageable waste.
  • The use of water-retaining agents and organic bases improves reaction efficiency and product isolation.

Summary Table of Preparation Methods

Method Aspect Details
Starting materials β-Ketonitriles with 2-(2-methylphenyl)ethyl substituent, hydrazine
Key reagents Lawesson reagent, pyridine or triethylamine, water-retaining agents
Solvents Ethanol, THF
Temperature range 40–85 °C
Reaction time 2–16 hours (depending on step)
Yield range 80–90% per step
Purification Filtration, extraction, recrystallization
Safety profile Avoids highly toxic phosphorus reagents
Scalability Suitable for industrial scale

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed

    Oxidation: Formation of pyrazole-5-carboxylic acid derivatives.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine typically involves:

  • Starting Materials : 2-methylphenylacetonitrile and hydrazine hydrate.
  • Reaction Conditions : Reflux conditions in ethanol with a catalytic amount of acid.
  • Intermediate Formation : An initial hydrazone intermediate that cyclizes to form the pyrazole ring.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Using potassium permanganate or hydrogen peroxide to produce pyrazole derivatives.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride to yield reduced functional groups.
  • Substitution : Nucleophilic substitution reactions that replace the amino group with other functional groups.

Major Products Formed

The reactions can yield:

Reaction TypeMajor Products
OxidationPyrazole-5-carboxylic acid derivatives
ReductionDerivatives with reduced functional groups
SubstitutionVarious substituted pyrazole derivatives

Scientific Research Applications

This compound has several applications across different scientific domains:

Chemistry

  • Building Block : Utilized as a precursor for synthesizing more complex heterocyclic compounds, aiding in the development of new materials and drugs.

Biology

  • Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, contributing to studies on metabolic pathways and disease mechanisms.

Medicine

  • Therapeutic Effects : Explored for anti-inflammatory, analgesic, and anticancer activities. Its interaction with specific molecular targets allows it to modulate biological processes effectively.

Industry

  • Agrochemicals and Pharmaceuticals : Used in the formulation of agrochemicals and pharmaceuticals, highlighting its versatility in industrial applications.

Mechanism of Action

The mechanism of action of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Regioisomerism profoundly impacts activity. For example, switching substituents from the 3- to 4-position on the pyrazole ring (e.g., 3-fluorophenyl vs. 4-fluorophenyl) shifts activity from BoNTA inhibition to cancer kinase inhibition .
  • Electron-Withdrawing Groups : 3-(4-Nitrophenyl)-1H-pyrazol-5-amine () showed reduced BoNTA inhibition compared to halogenated analogs, suggesting electron-withdrawing groups may hinder target binding .
  • Bulkier Substituents : The 2-(2-methylphenyl)ethyl group in the target compound introduces steric bulk, which may enhance selectivity for specific kinase binding pockets, though empirical data are needed .

Physicochemical Properties

Compound Name Solubility (Synthetic Conditions) Spectral Data (Key Peaks) Yield (%)
3-[2-(2-Methylphenyl)ethyl]-1H-pyrazol-5-amine Not reported Not available N/A
3-(3-Chlorophenyl)-1H-pyrazol-5-amine Partitioned in ethyl acetate/water ¹H NMR (DMSO-d₆): δ 6.8–7.4 (aryl H); MS (FAB+): m/z 195 [M+H]+ 98
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine Extracted with ethyl acetate ¹H NMR (CDCl₃): δ 7.2–7.6 (aryl H) 58

Key Observations :

  • Synthetic Yields : Microwave-assisted reactions (e.g., in ) improve yields (58–98%) compared to traditional methods .
  • Solubility : Most analogs exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, ethyl acetate), critical for biological assays .

Biological Activity

3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, leading to various biological effects such as anti-inflammatory and anticancer activities.

1. Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies indicated that certain pyrazole derivatives demonstrated inhibition zones against various pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for the most active derivatives . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further highlights its potential as an antimicrobial agent.

2. Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that pyrazole derivatives can inhibit the growth of multiple cancer cell lines, including lung and breast cancer cells. Notably, some derivatives were identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . The compound's mechanism involves downregulating anti-apoptotic proteins (e.g., Bcl-2) while upregulating pro-apoptotic proteins (e.g., Bax), indicating a pro-apoptotic mechanism .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. Studies have shown that it can inhibit the release of pro-inflammatory cytokines like TNF-α in response to lipopolysaccharide (LPS) stimulation in vitro. This suggests a potential role for the compound in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionKey Findings
AntimicrobialInhibition of bacterial growthMIC values as low as 0.22 μg/mL; effective against biofilm formation
AnticancerInhibition of tumor cell proliferationInduces G2/M cell cycle arrest; downregulates Bcl-2, upregulates Bax
Anti-inflammatoryReduction of pro-inflammatory cytokine releaseInhibits LPS-induced TNF-α release

Recent Research Highlights

  • Antimicrobial Evaluation : A study highlighted the efficacy of various pyrazole derivatives against pathogenic bacteria, establishing a strong foundation for further development into antimicrobial agents .
  • Anticancer Mechanisms : Research demonstrated that specific pyrazole derivatives could effectively halt cancer cell proliferation through targeted mechanisms involving tubulin inhibition and apoptosis induction .
  • Inflammation Studies : Investigations into the anti-inflammatory properties revealed significant reductions in inflammatory markers, indicating potential therapeutic applications in autoimmune disorders .

Q & A

Q. What synthetic methodologies are most effective for preparing 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine?

The synthesis typically involves multi-step processes starting with precursor pyrazole derivatives. For example:

  • Condensation reactions : Reacting substituted aromatic aldehydes with ketones (e.g., 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone) to form α,β-unsaturated ketones, followed by hydrazine cyclization to yield pyrazole-5-amine scaffolds .
  • Cyclization : Using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to cyclize intermediates like substituted benzoic acid hydrazides into pyrazole derivatives .
  • Functionalization : Introducing the 2-(2-methylphenyl)ethyl group via alkylation or coupling reactions. Optimize solvent systems (e.g., ethanol or methanol with piperidine as a catalyst) and reaction times (8–12 hours) .

Q. What analytical techniques are critical for structural validation of this compound?

  • X-ray crystallography : Resolve crystal structures using programs like SHELXL for precise bond-length/angle measurements and stereochemistry confirmation .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 6.5–8.0 ppm) and amine groups (δ 4.0–5.5 ppm). 1H^1H-NMR is particularly useful for confirming substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS (e.g., FAB+ or ESI) to verify molecular ion peaks and fragmentation patterns .

Q. How can purity and stability of this compound be ensured during storage?

  • Chromatographic purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) to isolate ≥95% pure product .
  • Stability testing : Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation or photodegradation. Monitor via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating its pharmacological activity?

  • Enzyme inhibition assays : Test inhibitory effects on targets like BoNTA-LC (botulinum neurotoxin) or kinases (e.g., Jak2, B-Raf) using fluorescence-based assays. Measure IC₅₀ values via dose-response curves .
  • Cellular models : Use Jak2 V617F-mutant cell lines (e.g., HEL 92.1.7) to assess antiproliferative activity via MTT assays. Include positive controls (e.g., ruxolitinib for Jak2) .
  • In vivo models : Evaluate efficacy in xenograft or TEL-Jak2 transgenic mouse models, monitoring tumor volume and biomarker expression (e.g., pSTAT3) .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

  • Regioisomeric variations : Synthesize analogs with substituent shifts (e.g., moving the 2-methylphenyl group to different pyrazole positions) to assess kinase selectivity. For example, regioisomer switches in pyrazole cores can shift activity from p38MAPK to Src/B-Raf .
  • Substituent modulation : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (e.g., -OCH₃) groups on the aryl ring to study electronic effects on binding affinity .
  • Bioisosteric replacement : Replace the pyrazole ring with triazoles or oxadiazoles to evaluate scaffold flexibility .

Q. How should researchers resolve contradictions in reported biological data for this compound class?

  • Validation of assay conditions : Replicate experiments under standardized protocols (e.g., ATP concentrations in kinase assays) to minimize variability .
  • Comparative studies : Test the compound alongside well-characterized inhibitors (e.g., AZD1480 for Jak2) in parallel assays to benchmark activity .
  • Structural corroboration : Cross-validate biological results with computational docking (e.g., AutoDock Vina) to ensure binding modes align with observed activity .

Data Contradiction Analysis

Q. How to address discrepancies in enzymatic inhibition potency across studies?

  • Meta-analysis : Compile IC₅₀ data from multiple sources and normalize for variables like enzyme source (recombinant vs. native) or assay pH .
  • Crystallographic evidence : Resolve conflicting SAR data by correlating inhibitory potency with resolved ligand-protein structures (e.g., Jak2 ATP-binding domain) .

Methodological Tables

Q. Table 1. Key Synthetic Routes for Pyrazole-5-amine Derivatives

StepReagents/ConditionsYieldReference
CyclizationPOCl₃, 120°C, 6 hr75–85%
Hydrazine couplingNH₂NH₂·H₂O, EtOH, reflux90–98%
Alkylation2-(2-methylphenyl)ethyl bromide, K₂CO₃, DMF60–70%

Q. Table 2. Pharmacological Profiling Parameters

Assay TypeTargetKey MetricsReference
FluorescenceBoNTA-LCIC₅₀ = 0.5–2.0 µM
Kinase inhibitionJak2 V617FIC₅₀ = 1–10 nM
Cellular proliferationHEL 92.1.7GI₅₀ = 50–100 nM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

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